

"nickel phosphide as an electrocatalyst for hydrogen evolution reaction"

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Compound of Interest

Compound Name: Nickel phosphide

Cat. No.: B1170143

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An electrocatalyst for the hydrogen evolution reaction (HER) is a material that speeds up the process of producing hydrogen gas from a proton source, typically water. This is a critical component in technologies like water electrolyzers for green hydrogen production.

Application Notes

Introduction to Nickel Phosphide as a Hydrogen Evolution Reaction (HER) Electrocatalyst

The global shift towards a sustainable energy economy has intensified the search for efficient and cost-effective methods for hydrogen production. Water electrolysis, which splits water into hydrogen and oxygen, is a promising route for generating clean hydrogen fuel. However, this process relies on electrocatalysts to overcome kinetic barriers, particularly for the hydrogen evolution reaction (HER) at the cathode. While platinum (Pt)-group metals are the benchmark catalysts for HER due to their high activity, their scarcity and high cost impede large-scale application.^{[1][2]}

Transition metal phosphides, especially **nickel phosphides** (Ni_xP_y), have emerged as a highly promising class of non-noble-metal electrocatalysts.^[3] They offer a compelling combination of high catalytic activity, excellent stability in both acidic and alkaline media, and are composed of earth-abundant elements.^{[4][5]} The unique electronic structure of **nickel phosphides**, where phosphorus modulates the d-band center of nickel, is believed to create active sites that facilitate hydrogen adsorption and desorption, mimicking the function of noble metals.^[6] Various phases of **nickel phosphide** exist, such as Ni_2P , Ni_5P_4 , and Ni_{12}P_5 , with their catalytic

performance often being phase-dependent.[4][7] Research has shown that phosphorus-rich phases like Ni_5P_4 can exhibit superior HER activity.[4][7]

Key Performance Metrics for HER Electrocatalysts

To evaluate and compare the efficiency of **nickel phosphide** electrocatalysts, several key metrics are used:

- **Overpotential (η):** The additional potential required beyond the thermodynamic equilibrium potential to drive the reaction at a specific current density. A lower overpotential indicates a more efficient catalyst. The overpotential required to achieve a current density of 10 mA/cm^2 (η_{10}) is a standard benchmark for comparison.
- **Tafel Slope:** Derived from the polarization curve, the Tafel slope (in mV/dec) provides insight into the reaction mechanism (e.g., Volmer-Heyrovsky or Volmer-Tafel steps).[8] A smaller Tafel slope signifies faster reaction kinetics with an increase in applied potential.
- **Exchange Current Density (j_0):** The intrinsic rate of reaction at the equilibrium potential. A higher exchange current density corresponds to a more active catalyst.
- **Stability:** The ability of the catalyst to maintain its performance over extended periods of operation. This is often tested using chronopotentiometry or chronoamperometry to observe changes in potential or current over time.[6]

Data Presentation: Performance of Various Nickel Phosphide Electrocatalysts

The following table summarizes the HER performance of various **nickel phosphide**-based electrocatalysts reported in the literature, highlighting the impact of synthesis methods and material composition.

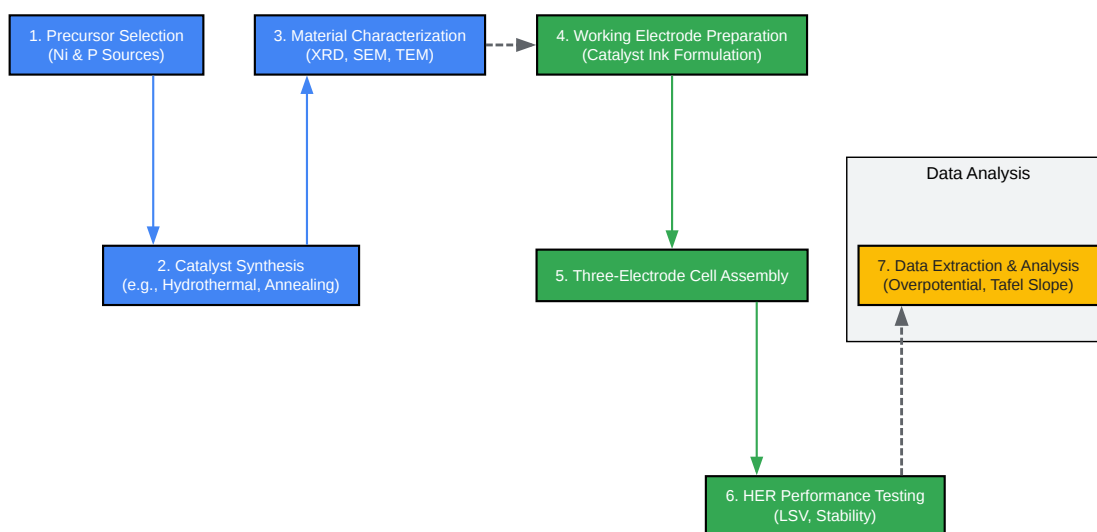
Catalyst Material	Synthesis Method	Electrolyte	Overpotential at 10 mA/cm ² (η_{10})	Tafel Slope (mV/dec)	Reference
Ni ₅ P ₄ /NF (Nickel Foam)	One-step hydrothermal	1.0 M KOH	64 mV	64	[4]
Ni ₁₂ P ₅ /CNT (Carbon Nanotubes)	One-pot hot-solution	0.5 M H ₂ SO ₄	129 mV	56	[4]
Flower-like Ni ₅ P ₄ Microballs	Low-temperature phosphidation	0.5 M H ₂ SO ₄	35.4 mV	48	[4]
Ni-P 300 (Crystallized Ni ₂ P/Ni ₃ P)	Calcination of amorphous Ni-P at 300°C	0.1 M HClO ₄	65 mV	44	[6][9]
Ni ₂ P Nanowires	One-pot hydrothermal	1.0 M KOH	320 mV	73	[10]
Ni ₂ P (Annealed Ni-P/P layer)	Electrodeposition and Annealing	0.5 M H ₂ SO ₄	224 mV	-	[11]
Ni ₅ P ₄ Nanocrystals	Thermal decomposition	0.5 M H ₂ SO ₄	-	-	Exhibits higher activity than Ni ₁₂ P ₅ and Ni ₂ P phases.[7]
Crystalline Ni ₃ P with Ni inclusions	Annealing of amorphous Ni ₆₉ P ₃₁ electrodeposit	0.5 M H ₂ SO ₄	275 mV	86	[8]

Experimental Protocols & Workflows

The following sections provide detailed protocols for the synthesis and electrochemical evaluation of **nickel phosphide** catalysts.

General Workflow for Catalyst Synthesis and Evaluation

The overall process from synthesizing a **nickel phosphide** catalyst to evaluating its HER performance involves several key stages, as illustrated in the diagram below.



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Caption: General workflow for **nickel phosphide** catalyst synthesis and HER evaluation.

Protocol 1: One-Step Hydrothermal Synthesis of Ni₂P Nanowires

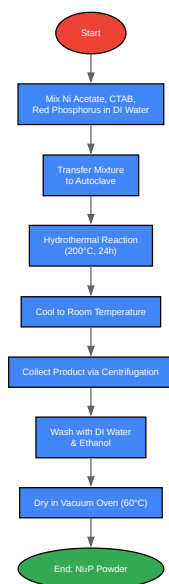
This protocol is adapted from a facile one-pot synthesis method for creating Ni₂P nanowires that are active for both HER and OER.^[10]

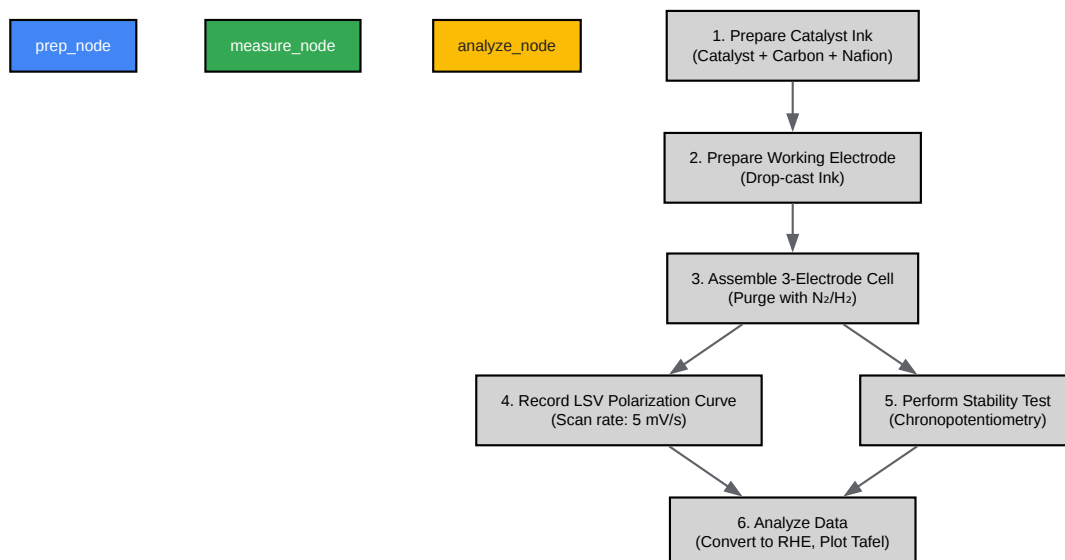
Materials:

- Nickel (II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)
- Red phosphorus (P)
- Hexadecyl trimethyl ammonium bromide (CTAB)
- Deionized (DI) water
- Teflon-lined stainless steel autoclave (50 mL)

Procedure:

- In a typical synthesis, dissolve 1 mmol of nickel acetate and 0.5 g of CTAB in 30 mL of DI water in a beaker with magnetic stirring until a clear solution is formed.
- Add 2 mmol of red phosphorus powder to the solution.
- Continue stirring for 30 minutes to ensure the mixture is homogeneous.
- Transfer the resulting mixture into a 50 mL Teflon-lined stainless steel autoclave.
- Seal the autoclave and heat it in an oven at 200°C for 24 hours.
- After the reaction, allow the autoclave to cool down to room temperature naturally.
- Collect the black precipitate by centrifugation.
- Wash the product thoroughly with DI water and ethanol several times to remove any unreacted precursors and surfactant.
- Dry the final Ni₂P nanowire product in a vacuum oven at 60°C overnight.
- The synthesized powder is now ready for characterization and electrode preparation.





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